The Dawn of the Artificial Element: A Technical History of Technetium's Discovery and Synthesis
The Dawn of the Artificial Element: A Technical History of Technetium's Discovery and Synthesis
For decades, a conspicuous void existed in the heart of the periodic table at element 43. Dmitri Mendeleev, in his prescient 1871 arrangement of the elements, had anticipated its existence, designating it "eka-manganese" due to its expected position below manganese.[1][2][3] This whitepaper provides an in-depth technical examination of the historical journey to fill this gap, from early, unconfirmed claims to the definitive synthesis and identification of technetium, the first element to be artificially produced.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental context, quantitative data, and logical workflows.
Prediction and Early Controversies: The Hunt for Element 43
Dmitri Mendeleev's periodic table was not merely a classification but a predictive tool. He left a space for an element below manganese, forecasting its properties based on periodic trends.[1][2][3]
Mendeleev's Prophecy: Eka-Manganese
Mendeleev predicted that eka-manganese (Em) would possess an atomic mass of approximately 100 and exhibit chemical properties intermediate between manganese and its heavier homolog, rhenium.[2][3]
| Predicted Property | Mendeleev's Prediction for Eka-Manganese (1871) | Known Property of Technetium |
| Atomic Mass | ~100 u | 98 u (most stable isotope) |
| Chemical Character | Similar to Manganese | Chemical properties are intermediate between manganese and rhenium.[1] |
| Position in Periodic Table | Below Manganese | Group 7, Period 5; situated below Manganese |
The "Masurium" Claim: A Case of Unreproducible Results
In 1925, German chemists Walter Noddack, Ida Tacke, and Otto Berg announced the discovery of both element 75 (rhenium) and element 43, which they named "masurium" (Ma).[4] Their experimental approach involved the analysis of various ores, including columbite.
The team's methodology was centered on X-ray spectroscopy, a technique pioneered by Henry Moseley, which relates the wavelength of characteristic X-rays to an element's atomic number.[1]
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Sample Preparation: Ores such as columbite were processed to concentrate the sought-after elements.
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Excitation: The concentrated samples were bombarded with a beam of electrons in an X-ray spectrograph.[1]
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Detection: The resulting X-ray emission spectrograms were examined for faint signals corresponding to the wavelengths predicted for element 43.[1]
The team claimed to have detected a faint X-ray signal at the wavelength expected for element 43.[1] However, the scientific community met this claim with skepticism as subsequent attempts by other researchers to replicate the discovery failed.[1] Modern analysis suggests that the concentration of any naturally occurring technetium in the ores they studied would have been far too low to be detected by their instrumentation.[1]
Definitive Synthesis and Discovery: The Palermo Experiment
The definitive identification of element 43 was the result of a collaboration that spanned continents and disciplines, culminating in a 1937 experiment at the University of Palermo.[1]
The Irradiated Molybdenum Foil
In mid-1936, Emilio Segrè, then a professor at the University of Palermo, visited Ernest Lawrence's Radiation Laboratory in Berkeley, California. He obtained a discarded molybdenum foil that had been part of a cyclotron's deflector and had been subjected to prolonged bombardment with deuterons (heavy hydrogen ions).[1][5] Lawrence mailed the now-radioactive foil to Segrè in Palermo.[1][5]
Synthesis via Nuclear Transmutation
The radioactivity of the foil was due to the transmutation of stable molybdenum isotopes into new, radioactive isotopes of the then-unknown element 43. The primary mechanism was deuteron-induced nuclear reactions.
The bombardment of natural molybdenum (a mixture of several isotopes) with deuterons (²H or 'd') produced isotopes of technetium primarily through (d,n) reactions, where a deuteron (B1233211) is absorbed and a neutron is emitted.
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⁹⁴Mo + ²H → ⁹⁵Tc + ¹n
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⁹⁶Mo + ²H → ⁹⁷Tc + ¹n
These reactions produced the isotopes that Segrè and his collaborator, the experienced chemist Carlo Perrier, would go on to identify.
Experimental Protocol: Chemical Separation by Perrier and Segrè (1937)
Segrè and Perrier employed a meticulous process of "comparative chemistry" to prove by exclusion that the radioactivity stemmed from a new element.[1] Their work relied on the prediction that element 43 would share chemical properties with its neighbors in Group 7, manganese and rhenium.[1]
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Dissolution: A portion of the active molybdenum foil was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).
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Comparative Precipitation with Rhenium Carrier: Knowing the chemical similarity between technetium and rhenium, they used rhenium as a "carrier."
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The dissolved solution was made strongly acidic with hydrochloric acid.
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Hydrogen sulfide (B99878) (H₂S) was bubbled through the solution. This precipitated rhenium sulfide (Re₂S₇), which is black and insoluble in acid.
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Crucially, the radioactivity co-precipitated with the rhenium sulfide, indicating the unknown element formed a sulfide that was also insoluble in strong acid, a property it shares with rhenium but not manganese.
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Separation from Molybdenum and Niobium:
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The sulfide precipitate was separated. Molybdenum and potential contaminants like niobium (which would also be produced in the cyclotron) remained in the solution.
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Modern methods often use anion exchange resins in nitric acid to achieve a similar separation; pertechnetate (B1241340) ions (TcO₄⁻) are retained on the resin while molybdenum passes through.[6]
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Further Purification and Characterization:
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The sulfide precipitate containing rhenium and the active element 43 was redissolved.
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Perrier and Segrè performed a series of further chemical separations to distinguish the new element's activity from any other possible radioactive products. They demonstrated that its chemical behavior was consistently distinct from all known neighboring elements (Zirconium, Niobium, Molybdenum, Ruthenium) but closely followed that of Rhenium.[1]
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Identification by Exclusion: Having systematically eliminated all other known radioactive possibilities through chemical means, they concluded that the observed radioactivity must originate from isotopes of the new element with atomic number 43.
Isotope Identification and Properties
The initial work by Perrier and Segrè did not isolate a weighable amount of the new element but instead characterized its radioactivity. The first isotopes to be identified from this pioneering experiment were metastable nuclear isomers.
| Isotope Identified | Half-Life | Decay Mode(s) | Decay Energy (MeV) |
| Technetium-95m | ~61 days | Isomeric Transition (IT), Electron Capture (EC) | 0.0389 (IT) |
| Technetium-97m | ~91 days | Isomeric Transition (IT), Electron Capture (EC) | 0.0965 (IT) |
| Technetium-97 | 4.21 million years | Electron Capture (EC) | 0.320 |
Data sourced from multiple references.[7][8][9]
In 1947, element 43 was officially named technetium (Tc), from the Greek word technetos (τεχνητός), meaning "artificial," acknowledging it as the first element to be synthetically produced by humanity.[1]
Conclusion
The discovery of technetium was a landmark achievement in chemistry and physics. It not only filled a long-standing gap in the periodic table but also validated the predictive power of periodic law. The synthesis of element 43 by Perrier and Segrè marked the beginning of an era of synthetic elements, fundamentally expanding our understanding of matter and opening new frontiers in science, including the development of nuclear medicine, where the isotope technetium-99m remains an indispensable diagnostic tool. The story of technetium, from a theoretical prediction to a laboratory creation, stands as a testament to the interplay of theoretical foresight, experimental ingenuity, and international scientific collaboration.
References
- 1. Technetium - Wikipedia [en.wikipedia.org]
- 2. Mendeleev's predicted elements - Wikipedia [en.wikipedia.org]
- 3. Mendeleev's_predicted_elements [chemeurope.com]
- 4. shethoughtit.ilcml.com [shethoughtit.ilcml.com]
- 5. 1937, Palermo: the discovery of technetium [primapagina.sif.it]
- 6. Simple separation of technetium from molybdenum for tracer isotope production | Semantic Scholar [semanticscholar.org]
- 7. Isotopes of technetium - Wikipedia [en.wikipedia.org]
- 8. Technetium-97 Radioisotope [benchchem.com]
- 9. issr.edu.kh [issr.edu.kh]
